molecular formula C15H19N3 B11739173 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine

3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine

Cat. No.: B11739173
M. Wt: 241.33 g/mol
InChI Key: INMPTAQKTYAFTK-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine is a specialized chemical building block designed for medicinal chemistry and drug discovery research. It features a pyrazole core, which is a privileged scaffold in the development of protein kinase inhibitors (PKIs) . The compound's structure includes a 3-cyclopropyl group and a 1-methyl substitution on the pyrazole ring, with a flexible N-(2-phenylethyl) side chain, making it a valuable intermediate for constructing novel bioactive molecules. Pyrazole derivatives are of significant interest in oncology research, particularly for their potential as antitumor agents . The 3-amino-pyrazole scaffold, which is central to this compound, has been investigated in the development of molecules that target and inhibit key signaling pathways involved in cell proliferation . Furthermore, recent research into pyrazole and imidazo-pyrazole compounds has demonstrated their ability to act as multi-target agents, inhibiting critical processes such as human platelet aggregation, ROS production, and the phosphorylation of p38MAPK, a pathway deeply involved in inflammation and cancer progression . This makes related compounds promising candidates for investigating new anti-angiogenic and anti-inflammatory therapeutic strategies . This product is intended for use as a key synthetic intermediate or a structure-activity relationship (SAR) probe in research programs focused on kinase inhibition, cancer, and inflammatory diseases. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine

InChI

InChI=1S/C15H19N3/c1-18-15(11-14(17-18)13-7-8-13)16-10-9-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3

InChI Key

INMPTAQKTYAFTK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Pyrazole Formation

A modified protocol from the synthesis of 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one serves as the foundation:

  • Cyclocondensation: Methyl 3-cyclopropyl-3-oxopropionate reacts with methylhydrazine in acetic acid at 120°C to form 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.

  • N-Alkylation: The primary amine is alkylated with 2-phenylethyl bromide using K2CO3 as a base in DMF at 80°C.

Optimization Data:

StepReagent RatioTemperatureTimeYield
11:1.2 (hydrazine:ketoester)120°C12 h85%
21:1.5 (amine:alkyl bromide)80°C6 h73%

Scalability Considerations

The use of inexpensive reagents and straightforward purification (trituration with ether/pentane) makes this method industrially viable. However, over-alkylation at the pyrazole’s 1-position necessitates careful stoichiometric control.

Direct N-Substitution via Primary Amine Coupling

One-Pot Assembly

A method inspired by the synthesis of N-alkyl pyrazoles enables direct incorporation of the phenethyl group:

  • Imine Formation: Phenethylamine reacts with 2,4-pentanedione in the presence of O-(4-nitrobenzoyl)hydroxylamine (NBAH) in DMF.

  • Cyclization: Heating at 85°C for 1.5 hours induces cyclization to form the pyrazole ring.

  • Cyclopropanation: A Simmons-Smith reaction introduces the cyclopropyl group using Zn(Cu) and CH2I2.

Critical Parameters:

  • NBAH acts as both an oxidizing agent and a nitrene source.

  • Cyclopropanation efficiency depends on steric hindrance from the pre-installed N-phenethyl group (yield: 58%).

Functional Group Compatibility

This approach tolerates electron-withdrawing and donating groups on the phenethyl aromatic ring, enabling derivative synthesis. However, the multi-step sequence reduces overall atom economy.

Selective 1,3-Substitution via Patent-Based Methodology

Regiocontrolled Synthesis

A patented method for 1,3-substituted pyrazoles achieves precise substitution patterns:

  • Hydrazone Formation: Cyclopropyl methyl ketone reacts with hydrazine hydrate to form a hydrazone intermediate.

  • Cyclization: Treatment with PCl5 in toluene at 110°C yields 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with 2-phenylethyl bromide introduces the N-phenethyl group.

Selectivity Data:

ParameterValue
1,3:1,5 Isomer Ratio>100:1
CatalystPd2(dba)3/Xantphos
Yield81%

Industrial Relevance

The high regioselectivity and compatibility with continuous flow reactors make this method suitable for large-scale production.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield RangeScalability
Rh-Catalyzed AnnulationExcellent regiocontrol; minimal by-productsHigh catalyst cost; complex alkyne synthesis62–78%Low
Hydrazine Cyclization + AlkylationCost-effective; high yieldsRisk of over-alkylation73–85%High
Direct N-SubstitutionOne-pot feasibility; derivative flexibilityMulti-step cyclopropanation58%Moderate
Patent-Based 1,3-SubstitutionSuperior selectivity; industrial adaptabilityRequires specialized catalysts81%High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

Substituents at the 1-Position
  • 1-Methyl vs. 1-Phenylethyl: 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-42-3, MW 201.27 g/mol) replaces the methyl group with a bulkier 1-phenylethyl substituent. This increases lipophilicity and may alter pharmacokinetics .
Substituents at the 3-Position
  • Cyclopropyl vs. Methyl/Pyridinyl: N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () substitutes cyclopropyl with a pyridinyl group, introducing aromaticity and hydrogen-bonding capability. This modification is critical in thrombin inhibitors, where 3-position substituents directly influence inhibitory potency .
Substituents at the 5-Amine Position
  • 2-Phenylethyl vs. Cyclopropylmethyl/Propyl: N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () uses a cyclopropylmethyl group, which balances steric bulk and lipophilicity. The target compound’s 2-phenylethyl group may enhance π-π stacking in receptor binding.

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Pyrazole Derivatives
Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Relevance
Target Compound C₁₆H₂₀N₃ 254.35 3-Cyclopropyl, N-2-phenylethyl Potential CNS activity
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine C₁₂H₁₅N₃ 201.27 3-Methyl, N-1-phenylethyl Unreported
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₅N₅ 217.27 3-Pyridinyl, N-ethyl Thrombin inhibition
3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine C₁₃H₁₄FN₃ 235.27 3-Cyclopropyl, 1-2-fluorophenyl Anticancer screening
  • Metabolic Stability : Cyclopropyl groups (target compound) resist oxidative metabolism compared to methyl or ethyl groups .
  • Solubility : The 2-phenylethyl group in the target compound may reduce aqueous solubility relative to shorter-chain analogs (e.g., N-propyl derivatives) .

Q & A

Q. What are the most reliable synthetic routes for 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclocondensation of hydrazines with β-ketoesters or diketones, followed by functionalization. For example:
  • Step 1 : Cyclocondensation of 3-cyclopropyl-1-methylpyrazole precursors with β-ketoesters under acidic conditions (e.g., acetic acid) to form the pyrazole core .
  • Step 2 : Nucleophilic substitution of the 5-amino group with 2-phenylethylamine using coupling agents like EDCI/HOBt in DMF .
  • Optimization : Yield improvements (≥75%) are achieved by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 amine:pyrazole). Catalysts such as triethylamine enhance substitution efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 2.1–2.3 ppm (cyclopropyl CH₂), δ 3.6 ppm (N-methyl), and δ 7.2–7.4 ppm (phenyl protons) confirm substituents. The pyrazole NH signal (δ 5.8–6.2 ppm) may split due to hydrogen bonding .
  • ¹³C NMR : Cyclopropyl carbons appear at 8–12 ppm, while the pyrazole C-5 carbon (amine-bound) resonates near 150 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 256.3 (calculated for C₁₅H₁₈N₄). Fragmentation patterns include loss of the phenylethyl group (Δ m/z 105) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against S. aureus (MIC ≤ 8 µg/mL) and E. coli (MIC ≤ 16 µg/mL) .
  • Anti-inflammatory Potential : Inhibition of COX-2 enzyme (IC₅₀) via ELISA, with comparisons to celecoxib .
  • Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity (IC₅₀ > 50 µM desirable) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity and biological activity compared to other substituents?

  • Methodological Answer : The cyclopropyl group enhances steric hindrance, reducing metabolic oxidation (CYP450) and improving pharmacokinetic stability. In SAR studies:
  • Reactivity : Cyclopropyl-substituted pyrazoles show slower hydrolysis rates (t₁/₂ > 24 hrs in PBS pH 7.4) vs. methyl or ethyl analogs (t₁/₂ < 12 hrs) .
  • Bioactivity : Cyclopropyl derivatives exhibit 3–5× higher affinity for serotonin receptors (5-HT₂A, Kᵢ = 12 nM) compared to non-cyclopropyl analogs .

Q. What computational strategies can predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with receptor structures (e.g., 5-HT₂A PDB: 6WGT). Key interactions:
  • Pyrazole N-1 hydrogen bonds with Ser159.
  • Cyclopropyl group engages in hydrophobic packing with Val156 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH effects. Systematic approaches:
  • Solubility Profiling : Use shake-flask method across solvents (e.g., logP = 2.8 in octanol/water).
  • pH-Solubility Relationship : At pH < 5, protonation of the amine group increases aqueous solubility (≥5 mg/mL) .

Q. What green chemistry approaches can minimize waste in its synthesis?

  • Methodological Answer :
  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Catalyst Recycling : Recover triethylamine via distillation (≥90% recovery) .

Methodological Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

StepReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine hydrate, acetic acid, 80°C85
Amine SubstitutionEDCI/HOBt, DMF, 60°C78

Table 2 : Comparative Bioactivity of Pyrazole Derivatives

Substituent5-HT₂A Kᵢ (nM)MIC (S. aureus, µg/mL)
Cyclopropyl128
Methyl4532
Ethyl5864

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